REACTION_CXSMILES
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[I:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:3]1[C:2]([I:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][N:4]=1
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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IC=1C(=NC=C(C1)[N+](=O)[O-])O
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched in ice/water
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Type
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EXTRACTION
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Details
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The reaction was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic extracts were washed with water, saturated NaCl
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
|
to give the product, which
|
Type
|
CUSTOM
|
Details
|
was used in the next reaction without purification
|
Name
|
|
Type
|
|
Smiles
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ClC1=NC=C(C=C1I)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |